2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-
Description
The compound 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is a cyclopentenone derivative characterized by a unique substitution pattern:
- 2-hydroxy group: Introduces acidity and hydrogen-bonding capacity.
- 3-trimethylsilyl (TMS) group: Influences regioselectivity in reactions and stabilizes intermediates via steric and electronic effects.
This compound has demonstrated urease inhibitory activity in agricultural applications, outperforming traditional inhibitors like NBPT (N-(n-butyl)thiophosphoric triamide) in reducing ammonia volatilization from soils . Its structural complexity and functional groups make it a subject of interest in organic synthesis and agrochemical research.
Properties
CAS No. |
647024-64-4 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
4-hexyl-2-hydroxy-3-trimethylsilylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-5-6-7-8-9-11-10-12(15)13(16)14(11)17(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
PJMRYYDBVXWHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)C(=C1[Si](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Catalytic Synthesis Using Metal Complexes
A notable method involves utilizing metal complexes as catalysts to facilitate the reaction between enones and aldehydes. This process can be summarized as follows:
Catalyst : Metal salts such as Titanium(IV) chloride.
Substrates : A substituted enone reacts with an appropriate aldehyde.
-
- Temperature: Typically between 60°C and 140°C.
- Solvent: Anhydrous solvents such as ethers or esters are preferred.
The reaction yields high selectivity and can be performed under mild conditions, which is advantageous for sensitive substrates.
Method 2: One-Pot Synthesis
Another effective approach is the one-pot synthesis method, which combines multiple steps into a single reaction vessel. This method streamlines the synthesis process and reduces purification steps:
Reagents : A mixture of enones, aldehydes, and a catalytic system.
-
- Combine all reactants in a suitable solvent.
- Heat under reflux conditions while monitoring the reaction progress via TLC (Thin Layer Chromatography).
This method has shown promising yields and simplifies the overall synthetic route.
Detailed Reaction Mechanism
The mechanism for synthesizing 2-Cyclopenten-1-one involves several key steps:
Formation of Enolate : The enone undergoes deprotonation to form an enolate ion.
Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
Proton Transfer : Protonation occurs to stabilize the intermediate.
Elimination : The final cyclization step results in the formation of the cyclopentenone structure.
The yield of synthesized compounds can vary significantly based on reaction conditions and substrate choice. Below is a summary of yields reported in various studies:
| Method | Yield (%) | Notes |
|---|---|---|
| Catalytic Synthesis | 45% | Based on converted starting materials |
| One-Pot Synthesis | 36% | Simplified process with fewer purification steps |
| Hydrolysis followed by Distillation | 32% | Involves multiple purification steps |
These yields demonstrate that while some methods are more efficient than others, careful optimization of conditions can lead to improved outcomes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 2-cyclopenten-1-one, 4-hexyl-2-oxo-3-(trimethylsilyl)-.
Reduction: Formation of 2-cyclopenten-1-ol, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Biological Activity
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its chemical properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C14H26O2Si
- Molecular Weight : 270.44 g/mol
- CAS Number : 11391176
- Structure : It features a cyclopentene ring with hydroxyl and trimethylsilyl substituents.
Biological Activity Overview
The biological activity of 2-Cyclopenten-1-one derivatives has been explored in various studies, primarily focusing on their pharmacological effects. The following sections detail specific activities observed in research.
Antimicrobial Activity
Research indicates that cyclopentenone derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Some compounds within the cyclopentenone class have demonstrated anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.
Antitumor Activity
There is evidence suggesting that cyclopentenones can exert antitumor effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Properties | Evaluated the effect of 2-Cyclopenten-1-one derivatives on bacterial strains. | Showed significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2: Anti-inflammatory Activity | Investigated the modulation of inflammatory markers in vitro. | Found reduced levels of TNF-alpha and IL-6 in treated cells. |
| Study 3: Antitumor Effects | Analyzed the cytotoxic effects on various cancer cell lines. | Induced apoptosis in breast cancer cells through caspase activation. |
The mechanisms underlying the biological activities of 2-Cyclopenten-1-one include:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in inflammation and tumorigenesis.
- Modulation of Cell Signaling Pathways : These compounds can alter pathways such as NF-kB and MAPK, affecting cell survival and death.
- Direct Cytotoxicity : Certain derivatives exhibit direct cytotoxic effects on cancer cells by disrupting cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
